6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
Scientific Research Applications
Biological and Medicinal Applications of Pyrimidine Derivatives
Pyrimidine derivatives, including 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, are significant in organic chemistry due to their extensive biological and medicinal applications. These compounds are known for their utility as exquisite sensing materials and possess a range of biological activities. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes in the development of optical sensors. Moreover, these derivatives exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, highlighting their potential as a scaffold for new biologically active compounds development (Jindal & Kaur, 2021).
Anti-Inflammatory and Anticancer Applications
Research has demonstrated that pyrimidine derivatives play a crucial role in anti-inflammatory and anticancer activities. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity. This indicates the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine-based scaffolds have exhibited significant anticancer activities through various mechanisms, suggesting their potential in interacting with diverse biological targets. This makes pyrimidine derivatives promising candidates for future drug development (Kaur et al., 2014).
Structural and Synthetic Applications
The versatility of pyrimidine derivatives extends to their structural and synthetic applications. The study of ligands of pyrimidine nucleoside phosphorylases has allowed the construction of structure-activity relationships for the binding of ligands to these enzymes, providing a basis for the rational design of new inhibitors. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents by targeting specific biological pathways (Niedzwicki, el Kouni, Chu, & Cha, 1983).
properties
IUPAC Name |
6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-9-5(10)4-3(2-12-8-4)7-6(9)11/h2H,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRDWLQOMEJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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